2-(Benzylthio)-5-chloroaniline
Overview
Description
2-(Benzylthio)-5-chloroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzylthio group (-S-CH2-C6H5) and a chlorine atom attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-chloroaniline typically involves the nucleophilic substitution reaction of 5-chloro-2-nitroaniline with benzylthiol. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The nitro group is then reduced to an amino group using a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-5-chloroaniline undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Iron powder or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in the development of novel chemotherapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-5-chloroaniline involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or proteins essential for cancer cell proliferation. The benzylthio group plays a crucial role in binding to the active site of the target enzyme, thereby blocking its activity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)aniline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-2-nitroaniline: Contains a nitro group instead of a benzylthio group, leading to different chemical properties.
2-(Benzylthio)-4-chloroaniline: Similar structure but with the chlorine atom in a different position, which can influence its reactivity.
Uniqueness
2-(Benzylthio)-5-chloroaniline is unique due to the presence of both the benzylthio and chlorine groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
2-benzylsulfanyl-5-chloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTODQUNXUTJHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504536 | |
Record name | 2-(Benzylsulfanyl)-5-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74462-18-3 | |
Record name | 2-(Benzylsulfanyl)-5-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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